3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its bromine and nitro groups attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the nitration of pyrazolo[1,5-a]pyrimidine followed by bromination. The reaction conditions often require the use of strong acids or oxidizing agents to introduce the nitro group, and brominating agents for the bromine substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve high purity levels required for research and application purposes.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may serve as lead compounds in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its molecular targets and pathways involved. For example, in drug development, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary based on the derivative and its intended application.
Comparison with Similar Compounds
3-Bromo-6-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
3-Bromo-6-(4-aminopyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
3-Bromo-6-(4-hydroxypyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness: 3-Bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its nitro group, which imparts distinct chemical reactivity compared to its methyl, amino, or hydroxy counterparts. This difference in reactivity can lead to unique biological and industrial applications.
Properties
IUPAC Name |
3-bromo-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN6O2/c10-8-3-13-15-4-6(1-11-9(8)15)14-5-7(2-12-14)16(17)18/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZMDSHFBMNOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)N3C=C(C=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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